molecular formula C17H11Cl3O3 B2560690 Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate CAS No. 1706457-64-8

Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate

Cat. No.: B2560690
CAS No.: 1706457-64-8
M. Wt: 369.62
InChI Key: JYFUHJDIDJTQLV-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a prop-2-yn-1-yl group, a 3-chloro-4-[(2,4-dichlorobenzyl)oxy] substituent on the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate typically involves the esterification of 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoic acid with prop-2-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The prop-2-yn-1-yl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in methanol or tert-butanol.

Major Products Formed

    Oxidation: 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoic acid.

    Reduction: Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity. The 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate moiety can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate can be compared with other similar compounds, such as:

    Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]phenylacetate: Similar structure but with a phenylacetate moiety instead of a benzoate moiety.

    Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

    Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzyl alcohol: Similar structure but with an alcohol group instead of an ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

prop-2-ynyl 3-chloro-4-[(2,4-dichlorophenyl)methoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3O3/c1-2-7-22-17(21)11-4-6-16(15(20)8-11)23-10-12-3-5-13(18)9-14(12)19/h1,3-6,8-9H,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFUHJDIDJTQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C1=CC(=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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